molecular formula C11H16S3 B14193493 5-Hexylthiophene-2-carbodithioic acid CAS No. 921221-49-0

5-Hexylthiophene-2-carbodithioic acid

Cat. No.: B14193493
CAS No.: 921221-49-0
M. Wt: 244.4 g/mol
InChI Key: KZNDLRCZAKKICZ-UHFFFAOYSA-N
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Description

5-Hexylthiophene-2-carbodithioic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring and a carbodithioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene derivatives. One common method is the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene, followed by subsequent reactions to introduce the carbodithioic acid group . The reaction conditions often involve the use of organometallic reagents and catalysts, such as nickel or palladium-based systems, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hexylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Hexylthiophene-2-carbodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hexylthiophene-2-carbodithioic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atoms in the thiophene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Additionally, the carbodithioic acid group may interact with metal ions, affecting the compound’s overall behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hexylthiophene-2-carbodithioic acid
  • 5-Hexylthiophene-2-carboxylic acid
  • 2,5-Dibromo-3-hexylthiophene

Uniqueness

5-Hexylthiophene-2-carbodithioic acid is unique due to the presence of both a hexyl group and a carbodithioic acid functional group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics. Compared to similar compounds, it offers a unique balance of solubility, reactivity, and stability .

Properties

CAS No.

921221-49-0

Molecular Formula

C11H16S3

Molecular Weight

244.4 g/mol

IUPAC Name

5-hexylthiophene-2-carbodithioic acid

InChI

InChI=1S/C11H16S3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

KZNDLRCZAKKICZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C(=S)S

Origin of Product

United States

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